molecular formula C10H13NO2 B1607074 (2S)-2-(benzylamino)propanoic acid CAS No. 7585-47-9

(2S)-2-(benzylamino)propanoic acid

Cat. No. B1607074
CAS RN: 7585-47-9
M. Wt: 179.22 g/mol
InChI Key: RLIHXKPTGKETCC-QMMMGPOBSA-N
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Description



  • (2S)-2-(benzylamino)propanoic acid , also known as Benzyl-L-alanine , is an organic compound with the molecular formula C<sub>10</sub>H<sub>13</sub>NO<sub>2</sub> .

  • It is a chiral amino acid derivative, containing a benzyl group attached to the α-carbon of the alanine backbone.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of benzylamine with L-alanine .

    • The benzyl group is introduced through the reaction of benzylamine with the carboxylic acid group of L-alanine.





  • Molecular Structure Analysis



    • The molecular structure of (2S)-2-(benzylamino)propanoic acid consists of an alanine backbone with a benzyl group attached to the α-carbon.

    • The stereochemistry is specified by the (2S) designation, indicating that the amino group is on the same side as the hydrogen atom.





  • Chemical Reactions Analysis



    • (2S)-2-(benzylamino)propanoic acid can participate in various chemical reactions typical of amino acids, including peptide bond formation and acid-base reactions.





  • Physical And Chemical Properties Analysis



    • Melting Point : Not specified.

    • Solubility : Soluble in water and organic solvents.

    • Appearance : White crystalline powder.




  • Scientific Research Applications

    Synthesis and Chemical Reactions

    The research on (2S)-2-(benzylamino)propanoic acid spans a variety of chemical synthesis and reaction mechanisms. Notably, it's involved in the study of acylative decarboxylation reactions, where it's a product of side-reactions in the synthesis of phenyl-2-propanone, highlighting challenges in separating neutral compounds in illicit amphetamine production Forbes & Kirkbride, 1992. Additionally, it's utilized in enhancing reactivity towards benzoxazine ring formation, presenting a sustainable alternative to phenol for adding phenolic functionalities to molecules, indicating its role in green chemistry applications Trejo-Machin et al., 2017.

    Catalysis and Material Science

    In material science, the compound finds application in the electrochemical synthesis of phenyl-2-propanone derivatives, showcasing a one-step electroreductive coupling method that offers high yields and product selectivity, which is crucial for green chemistry and sustainable production methods He et al., 2007. This method's scalability and efficiency in synthesizing key intermediates for various chemical products underscore its significance in industrial chemistry.

    Medicinal Chemistry and Pharmacology

    Though the research on (2S)-2-(benzylamino)propanoic acid specifically in medicinal chemistry and pharmacology is not directly highlighted in the provided articles, related compounds and methodologies indicate its potential indirect relevance. For example, studies on benzylamine derivatives as corrosion inhibitors offer insights into the chemical versatility and application potential of benzylamine-based compounds in materials science and potentially in drug design and discovery Hu et al., 2016.

    Environmental and Green Chemistry

    The exploration of (2S)-2-(benzylamino)propanoic acid in green chemistry is evident in its use as a building block for creating bio-based materials, such as in the synthesis of benzoxazine polymers from renewable resources. This aligns with the broader shift towards environmentally benign chemical processes and materials that reduce the reliance on non-renewable resources Negru et al., 2014.

    Safety And Hazards



    • (2S)-2-(benzylamino)propanoic acid is not considered highly hazardous.

    • It may cause skin and eye irritation.

    • Follow standard safety precautions when handling.




  • Future Directions



    • Further research could explore its potential as a building block for drug development or investigate its biological activity.

    • Investigate its interactions with other molecules and potential therapeutic applications.




    Remember that this analysis is based on available information, and further research may provide additional insights. Always consult reliable sources for the most up-to-date details. 🌟


    properties

    IUPAC Name

    (2S)-2-(benzylamino)propanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H13NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RLIHXKPTGKETCC-QMMMGPOBSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C(=O)O)NCC1=CC=CC=C1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@H](C(=O)O)NCC1=CC=CC=C1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H13NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60352355
    Record name N-benzyl-(L)-alanine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60352355
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    179.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (2S)-2-(benzylamino)propanoic acid

    CAS RN

    7585-47-9
    Record name N-benzyl-(L)-alanine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60352355
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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